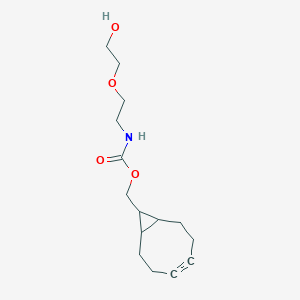

endo-BCN-PEG1-alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate |

InChI |

InChI=1S/C15H23NO4/c17-8-10-19-9-7-16-15(18)20-11-14-12-5-3-1-2-4-6-13(12)14/h12-14,17H,3-11H2,(H,16,18) |

InChI Key |

CHJCWYYMGAJMKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCO)CCC#C1 |

Origin of Product |

United States |

Mechanistic Insights into Endo Bicyclo 6.1.0 Nonyne Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanisms

SPAAC is a cornerstone of bioorthogonal chemistry, allowing the formation of stable triazole linkages without the need for cytotoxic copper catalysts. axispharm.cominterchim.fr The endo-BCN moiety is particularly well-suited for these reactions due to its inherent structural features. conju-probe.com

Fundamental Principles of Ring Strain and Reactivity in Cyclooctynes

The reactivity of cyclooctynes like Bicyclo[6.1.0]nonyne (BCN) in SPAAC reactions is driven by their significant ring strain. axispharm.com This strain originates from the distortion of the alkyne's ideal linear geometry (180°) to fit within the eight-membered ring. The energy stored in this strained conformation is released during the [3+2] cycloaddition with an azide (B81097), providing the thermodynamic driving force for the reaction to proceed rapidly at physiological temperatures without a catalyst. nih.govprecisepeg.com BCN is considered one of the most commonly used cyclooctynes for SPAAC due to its chemical stability, favorable reactivity, and relative hydrophilicity. nih.gov The synthesis of BCN results in two diastereomers, exo-BCN and endo-BCN. nih.govacs.org

Kinetic Studies and Efficiency of endo-BCN in SPAAC with Azides

The efficiency of endo-BCN in SPAAC reactions has been quantified through various kinetic studies. The second-order rate constants, which measure the reaction speed, are influenced by factors such as the solvent and the structure of the azide partner. While generally exhibiting slightly higher reactivity than its exo-diastereomer, the difference is not always significant. lumiprobe.com For instance, in a polar solvent mixture of CD3CN/D2O (1:2), endo-BCN reacts with benzyl (B1604629) azide with a second-order rate constant (k₂) of 0.29 M⁻¹ s⁻¹, compared to 0.19 M⁻¹ s⁻¹ for exo-BCN. nih.govacs.org This makes the more commercially available endo-BCN a popular choice for bioorthogonal applications. nih.govacs.org Other studies have reported rate constants for endo-BCN with benzyl azide in different solvents, such as 0.15 M⁻¹ s⁻¹ in DMSO at 37°C. nih.gov The kinetics are generally considered moderate for SPAAC reactions, which can be an advantage for applications requiring controlled reaction times. interchim.fr

| Reactant | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 | nih.govacs.org |

| Benzyl Azide | DMSO | 37 | 0.15 | nih.gov |

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Besides SPAAC, endo-BCN is also a potent reactant in Inverse Electron-Demand Diels-Alder (IEDDA) reactions, which are known for their exceptionally fast kinetics. rsc.orggenelink.com This dual reactivity expands the utility of BCN in chemical biology. lumiprobe.comgenelink.com

Reactivity of endo-BCN with Tetrazines

The IEDDA reaction involves the [4+2] cycloaddition between an electron-rich dienophile, such as the strained alkyne of endo-BCN, and an electron-poor diene, typically a 1,2,4,5-tetrazine. rsc.orgnsf.gov This reaction is among the fastest bioorthogonal reactions developed to date. rsc.org The endo-BCN isomer is reported to be slightly faster than its exo counterpart in reactions with tetrazines. rsc.org The reaction proceeds rapidly under physiological conditions without a catalyst, leading to the formation of a dihydropyridazine (B8628806) product after the elimination of a nitrogen molecule. nih.gov This high reactivity makes the BCN-tetrazine ligation a powerful tool for applications requiring rapid labeling, such as in vivo imaging and the study of dynamic cellular processes. rsc.orgnih.gov

Comparative Reaction Kinetics of endo-BCN in IEDDA Pathways

The kinetics of IEDDA reactions involving endo-BCN are significantly faster than those of SPAAC. Rate constants for IEDDA reactions can be orders of magnitude higher, highlighting their efficiency. For example, the reaction of endo-BCN with 4-tert-butyl-1,2-benzoquinone (a diene) in methanol (B129727) demonstrated a second-order rate constant of 838 ± 22 M⁻¹ s⁻¹, a rate on the same order of magnitude as reactions with tetrazines. acs.org In a less polar solvent like 1,2-dichloroethane, the rate was slower but still rapid at 219 ± 14 M⁻¹ s⁻¹. acs.org

However, the reactivity of the dienophile is also crucial. Studies comparing BCN with other strained alkenes like trans-cyclooctene (B1233481) (TCO) have shown that TCO can be significantly more reactive. For instance, one study found that TCO reacts 440 times faster than BCN with 3,6-di-2-pyridyl-1,2,4,5-tetrazine. nsf.gov This difference is attributed to the higher energy of TCO's highest occupied molecular orbital (HOMO), making it a more reactive dienophile in inverse electron-demand reactions. nsf.gov Despite this, BCN's dual reactivity in both SPAAC and IEDDA pathways makes it a uniquely versatile tool in bioorthogonal chemistry. lumiprobe.comgenelink.com

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|---|

| IEDDA | 4-tert-butyl-1,2-benzoquinone | endo-BCN | 1,2-dichloroethane | 219 ± 14 | acs.org |

| IEDDA | 4-tert-butyl-1,2-benzoquinone | endo-BCN | Methanol | 838 ± 22 | acs.org |

| IEDDA | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | Not Specified | ~440x faster than BCN | nsf.gov |

| SPAAC | Benzyl Azide | endo-BCN | CD₃CN/D₂O (1:2) | 0.29 | nih.govacs.org |

Stereochemical Considerations of the Bicyclo[6.1.0]nonyne Moiety

The synthesis of BCN yields two diastereomers: endo-BCN and exo-BCN. acs.org The spatial orientation of the fused cyclopropane (B1198618) ring relative to the eight-membered ring defines these isomers and significantly influences their chemical behavior.

The stereochemistry of the BCN ring has a pronounced effect on its reactivity in various cycloaddition reactions. While both endo- and exo-BCN are reactive, the endo isomer often exhibits faster reaction kinetics.

In strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, endo-BCN is slightly more reactive than its exo counterpart. acs.org For instance, in a polar solvent mixture, the second-order rate constant for the reaction of endo-BCN with benzyl azide is 0.29 M⁻¹s⁻¹, compared to 0.19 M⁻¹s⁻¹ for exo-BCN. Computational studies have suggested that the endo isomer can be 15–20% more reactive in strain-promoted cycloadditions. This enhanced reactivity of the endo isomer is a key reason for its frequent use in bioorthogonal applications. acs.org

The difference in reactivity is even more pronounced in other types of cycloadditions. For instance, in the strain-promoted oxidation-controlled cycloalkyne-quinone (SPOCQ) reaction with 4-tert-butyl-1,2-benzoquinone, endo-BCN reacts significantly faster than exo-BCN. In methanol, the second-order rate constant for endo-BCN is 838 ± 22 M⁻¹s⁻¹, while for exo-BCN it is 298 ± 17 M⁻¹s⁻¹. acs.org This makes the reaction of endo-BCN with a quinone 2-3 times faster than that of the exo isomer. nih.gov

Similarly, in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, the endo-BCN isomer is slightly faster than the exo isomer. rsc.orgresearchgate.net This reactivity trend holds true for cycloadditions with other dienes as well. For example, in reactions with a naphthalene-fused cyclopentadienone, both endo- and exo-BCN show similar reactivities. acs.org However, with an ortho-benzoquinone, endo-BCN is significantly more reactive than trans-cyclooctene (TCO), another commonly used strained alkyne. acs.orgescholarship.orgnih.gov This reversal in reactivity is attributed to favorable secondary orbital interactions between the HOMO-1 of BCN and the LUMO of the diene. acs.orgescholarship.orgnih.gov

The regioselectivity of these reactions can also be influenced by the diastereomer used, although this is less commonly reported than rate differences. In reactions with unsymmetrical 1,3-dipoles or dienes, the stereochemistry of the BCN can direct the orientation of the newly formed ring. rsc.org

| Reaction Type | Reactant | endo-BCN Rate Constant (M⁻¹s⁻¹) | exo-BCN Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |

|---|---|---|---|---|---|

| SPAAC | Benzyl Azide | 0.29 | 0.19 | CD₃CN/D₂O (1:2) | |

| SPOCQ | 4-tert-butyl-1,2-benzoquinone | 219 ± 14 | 99 ± 3 | 1,2-dichloroethane | acs.org |

| 838 ± 22 | 298 ± 17 | Methanol |

The endo configuration of the BCN moiety not only affects its reactivity but also influences the spectroscopic properties of its reaction products, which has significant implications for bioanalytical applications. A key finding is that the endo-BCN diastereomer can reduce fluorescence quenching in the products of SPAAC reactions. acs.org This is attributed to the more extended and less compact structure of the tricyclic fused ring system formed from endo-BCN, which can prevent the close contact between a fluorophore and a quencher that leads to quenching. acs.orgvulcanchem.com

This property has been exploited to create "always-on" fluorescent probes for enzyme activity monitoring. vulcanchem.com For example, substituting exo-BCN with endo-BCN in a fluorescein-based probe can lead to a significant increase in fluorescence signal upon conjugation. acs.orgvulcanchem.com This has enabled the development of highly sensitive assays for enzymes like butyrylcholinesterase, with detection limits in the nanomolar range. vulcanchem.com The distinct spectroscopic signatures of endo-BCN derivatives, often characterized by proton NMR, further aid in the analysis of these bioanalytical tools. The unique properties of endo-BCN have also led to the development of ratiometric probes with a wide dynamic range for detecting enzyme activity. vulcanchem.com

Other Bioorthogonal Reactivities of endo-BCN

While SPAAC is the most common application, the strained alkyne of endo-BCN participates in other bioorthogonal cycloaddition reactions.

Endo-BCN readily undergoes [3+2] cycloaddition reactions with various 1,3-dipoles, including nitrile oxides and nitrones. nih.govru.nl The reaction with nitrile oxides is a well-established method for forming isoxazole (B147169) rings. researchgate.netscispace.com

Strain-promoted alkyne-nitrone cycloaddition (SPANC) is another powerful bioorthogonal reaction. alfa-chemistry.comresearchgate.net Nitrones can be more reactive than azides, with rate constants for their reaction with strained alkynes being substantially higher. nih.gov While acyclic nitrones can be prone to hydrolysis, more stable cyclic nitrones have been developed that exhibit fast kinetics and are suitable for labeling biomolecules in living systems. researchgate.netscholaris.ca The reactivity in SPANC reactions can be tuned by modifying both the alkyne and the nitrone. researchgate.net

| 1,3-Dipole | Reaction | Key Features | Reference |

|---|---|---|---|

| Nitrile Oxides | [3+2] Cycloaddition | Forms isoxazole rings. | researchgate.netscispace.com |

| Nitrones | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Can be faster than SPAAC; reactivity is tunable. | nih.govresearchgate.net |

The strain-promoted oxidation-controlled cycloalkyne-quinone (SPOCQ) reaction is a [4+2] cycloaddition between a strained alkyne and an ortho-quinone, which can be generated in situ from a phenol. nih.govresearchgate.net Endo-BCN is a highly reactive dienophile in this reaction. acs.orgescholarship.orgnih.gov

The reaction of endo-BCN with ortho-quinones is remarkably fast, with rate constants in the range of several hundred to over a thousand M⁻¹s⁻¹. acs.orgwur.nl For instance, the reaction of endo-BCN-OH with 4-tert-butyl-ortho-quinone has a second-order rate constant of 1824 M⁻¹s⁻¹. wur.nl Interestingly, thermodynamic studies have revealed that this high reactivity is largely governed by entropic factors rather than purely enthalpic ones, challenging the initial hypothesis of dominant secondary orbital interactions. researchgate.netwur.nl The SPOCQ reaction has been successfully used for the site-specific modification of proteins containing engineered tyrosine residues. rsc.org

Synthetic Methodologies for Endo Bcn Peg1 Alcohol and Its Advanced Derivatives

Chemoenzymatic and Stereoselective Synthesis of Bicyclo[6.1.0]nonyne Scaffolds

The bicyclo[6.1.0]nonyne (BCN) core is a key component for strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The synthesis of BCN results in two diastereomers, exo-BCN and endo-BCN. While both isomers are reactive, the endo isomer is often preferred in certain applications.

Stereoselective synthesis of BCN precursors has been a significant area of research to overcome the challenge of separating the diastereomers which are often produced in ratios such as 5:3 (exo:endo) in standard syntheses. One successful approach involves the rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. The choice of rhodium catalyst plays a crucial role in the diastereoselectivity of this reaction. For instance, using Rh₂(S-BHTL)₄ as a catalyst can achieve a 79:21 syn:anti selectivity for the BCN precursor. nih.gov

While chemical catalysis has proven effective, chemoenzymatic methods are also being explored to enhance the stereoselectivity of synthesizing bicyclic scaffolds, offering potential for milder reaction conditions and improved enantiopurity. ru.nl

Strategies for Integration of Polyethylene (B3416737) Glycol Moieties

The integration of polyethylene glycol (PEG) moieties into the endo-BCN architecture enhances the hydrophilicity and biocompatibility of the resulting molecule, which is crucial for its applications in biological systems. precisepeg.com

PEGylation of the endo-BCN scaffold can be achieved through various synthetic routes. A common method involves the coupling of a BCN derivative, such as BCN-carbinol or BCN carboxylic acid, with a PEG linker that has a compatible reactive group. For instance, BCN carbinol can be activated with disuccinimidyl carbonate and then reacted with a PEG chain containing a terminal amine group. nih.gov Alternatively, BCN carboxylic acid can be coupled to an amino-PEG linker using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.govmdpi.com

The resulting endo-BCN-PEG-alcohol is a heterobifunctional linker. axispharm.com It possesses the endo-BCN group for copper-free SPAAC reactions with azides and a terminal hydroxyl group that can be further modified. axispharm.com The PEG spacer, even a short PEG1 unit, provides hydrophilicity with minimal steric hindrance, making it suitable for constructing probes and for drug delivery applications. axispharm.com

A significant challenge in the synthesis of PEGylated compounds is controlling the length and polydispersity of the PEG chain. Conventional polymerization of ethylene oxide results in a mixture of polymers with varying lengths, leading to a high polydispersity index (PDI). nih.govnih.gov This heterogeneity can compromise the reproducibility and efficacy of PEGylated therapeutics. acs.org

To address this, methods for synthesizing monodisperse or uniform PEGs with a PDI of 1.0 have been developed. acs.org These approaches often involve a stepwise organic synthesis, which can be laborious and require chromatographic purification at each step. nih.govacs.org Solid-phase synthesis has emerged as a promising technique to create monodisperse PEGs, offering the advantage of being chromatography-free and minimizing depolymerization. nih.gov More recently, an iterative exponential growth strategy using potassium bis(trimethylsilyl)amide (KHMDS) as a promoter for Williamson ether synthesis has been shown to rapidly produce monodisperse PEG derivatives with high yields. acs.org

| Method | Advantages | Challenges | Reference |

|---|---|---|---|

| Stepwise Organic Synthesis | Precise control over length | Low reaction rates, requires purification at each step | nih.govacs.org |

| Solid-Phase Synthesis | Chromatography-free, high overall yield | Limited to shorter PEG chains | nih.gov |

| Iterative Exponential Growth (KHMDS-promoted) | Rapid synthesis, high yield | Requires careful control of reaction conditions | acs.org |

Functionalization of the Terminal Alcohol Group of endo-BCN-PEG1-alcohol

The terminal hydroxyl group of this compound serves as a versatile handle for further functionalization, allowing for its conjugation to a wide range of biomolecules. axispharm.com

A common strategy for conjugating linkers to proteins and other amine-containing molecules is through the formation of stable amide bonds. This is typically achieved by converting the terminal alcohol of the this compound into a more reactive species, such as an activated ester.

N-Hydroxysuccinimide (NHS) Esters : The hydroxyl group can be converted to a carboxylic acid, which is then reacted with N-hydroxysuccinimide to form an NHS ester. broadpharm.com NHS esters are reactive towards primary amines, forming a stable amide linkage. broadpharm.com BCN-PEG-NHS esters are widely used as click chemistry crosslinkers for labeling proteins and amine-modified oligonucleotides. broadpharm.comconju-probe.com

Pentafluorophenyl (PFP) Esters : PFP esters are another class of activated esters used for amine ligation. axispharm.com They are generally less susceptible to hydrolysis than NHS esters, which can lead to more efficient conjugation reactions. precisepeg.combroadpharm.com The reaction of a PFP ester with a primary or secondary amine also results in a stable amide bond. precisepeg.com The optimal pH for this reaction is typically between 7.2 and 8.5. precisepeg.com

| Activated Ester | Advantages | Reactive Towards | Reference |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Commonly used, forms stable amide bonds | Primary amines | broadpharm.com |

| Pentafluorophenyl (PFP) Ester | Less prone to hydrolysis, higher reaction efficiency | Primary and secondary amines | precisepeg.combroadpharm.com |

Beyond activated esters for amine ligation, the terminal alcohol of this compound can be converted into a variety of other reactive functional groups. This allows for orthogonal bioconjugation strategies, where multiple, distinct chemical reactions can be performed simultaneously in the same system without interfering with one another.

For example, the alcohol can be oxidized to an aldehyde, which can then react with molecules containing an aminooxy or hydrazide group to form stable oxime or hydrazone linkages, respectively. This type of ligation is bioorthogonal and has been used in the site-specific engineering of synthetic glycoproteins. nih.gov Additionally, the terminal alcohol can be converted to other functionalities, such as a maleimide for reaction with thiols, or an azide (B81097) to participate in a separate click chemistry reaction. The ability to introduce these diverse reactive handles makes this compound a versatile building block in the construction of complex bioconjugates. acs.org

Purification Methodologies Leveraging the BCN Moiety

The bicyclo[6.1.0]nonyne (BCN) moiety, a strained cyclooctyne (B158145), is central to the utility of this compound and its derivatives, primarily due to its reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. medchemexpress.comaxispharm.com This highly selective and efficient bioorthogonal reaction, which forms a stable triazole linkage with azide-functionalized molecules without the need for a cytotoxic copper catalyst, is not only a cornerstone of its synthetic applications but also provides a powerful handle for purification. axispharm.combroadpharm.com Purification strategies can be designed to exploit the unique reactivity of the BCN group, typically after it has been conjugated to a target molecule.

The fundamental principle involves a two-stage process: first, the BCN-containing molecule is selectively reacted with an azide-bearing partner molecule; second, the resulting conjugate is purified based on the properties of the newly introduced partner. The partner molecule often incorporates a functional tag that facilitates separation from unreacted starting materials and other impurities.

Affinity-Based Purification

A prominent strategy involves conjugating the BCN-functionalized molecule with an azide that is appended to an affinity tag, such as biotin (B1667282).

Reaction: The BCN group reacts with a molecule like 'azide-PEG-biotin'. nih.gov

Capture: The resulting biotinylated conjugate can then be selectively captured and immobilized using a solid support functionalized with streptavidin or avidin.

Wash and Elute: Unreacted materials, including excess BCN starting material and other reaction components, can be washed away. The purified conjugate can then be eluted from the support, although the strong biotin-streptavidin interaction often requires denaturing conditions for elution.

This method is highly specific and can achieve significant purity in a single step. For instance, a protocol for labeling oxidized proteins involves reacting a BCN probe with azide-PEG3-biotin, followed by purification steps to isolate the labeled protein. nih.gov

Chromatographic Separation of Conjugates

Following a SPAAC reaction, the significant change in the physicochemical properties of the product conjugate compared to the starting materials allows for effective separation using various chromatographic techniques.

Size Exclusion Chromatography (SEC): This technique is particularly useful when the BCN-linker is used to conjugate a small molecule to a much larger biomolecule, such as an antibody or a large oligonucleotide. nih.gov The resulting high-molecular-weight conjugate will elute significantly earlier than the smaller, unreacted starting materials. Preparative SEC is a documented method for purifying antibody-siRNA conjugates formed via a BCN-azide linkage. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The increased hydrophobicity or hydrophilicity of the conjugate, depending on the nature of the azide-containing molecule, can be exploited for separation by RP-HPLC. broadpharm.com This method offers high resolution for separating the desired product from closely related impurities.

Ion-Exchange Chromatography (IEX): If the azide-containing molecule introduces a charged group, IEX can be a powerful tool for purification. broadpharm.com This method separates molecules based on their net surface charge, allowing for the isolation of the charged conjugate from neutral or differently charged reactants.

Precipitation and Desalting

Simpler methods can also be employed, particularly for removing small, unreacted molecules from large biomolecular conjugates.

Solvent Precipitation: In one documented procedure, after a labeling reaction, the product was purified by precipitation using chilled acetone to remove excess reagents. nih.gov

Desalting Columns: Spin desalting columns are frequently used post-reaction to remove low-molecular-weight reactants, such as unreacted BCN-NHS esters, from larger functionalized biomolecules like antibodies. broadpharm.com

The choice of purification methodology is dictated by the scale of the synthesis and the specific properties of the molecules being conjugated. The data below summarizes these approaches.

Interactive Data Table: Purification Techniques Leveraging the BCN Moiety

| Purification Technique | Principle of Separation | Typical Application | Research Finding |

| Affinity Chromatography | Selective binding of a tag (e.g., biotin) on the conjugate to an immobilized ligand (e.g., streptavidin). | Isolation of BCN-conjugates from complex mixtures after reaction with a tagged azide. | Used for purifying biotinylated proteins after labeling with a BCN probe and azide-PEG3-biotin. nih.gov |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size and hydrodynamic volume. | Purifying large biomolecule conjugates (e.g., antibodies) from smaller, unreacted BCN linkers. | A preparative SEC method using an ÄKTA pure system is described for purifying antibody-siRNA conjugates. nih.gov |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on differences in hydrophobicity between the product and reactants. | High-resolution purification of conjugates and removal of unreacted oligonucleotides or dyes. broadpharm.com | Recommended for the final purification step in antibody-oligo conjugation protocols. broadpharm.com |

| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Purification of conjugates where the azide partner introduces a significant charge. | Mentioned as a potential method for purifying antibody-oligo conjugates. broadpharm.com |

| Solvent Precipitation | Differential solubility of the product conjugate versus reactants in a given solvent system. | Removing excess small-molecule reagents from large protein conjugates. | Chilled acetone was used to precipitate a protein conjugate, leaving impurities in the supernatant. nih.gov |

| Spin Desalting Columns | A rapid form of size exclusion chromatography to remove small molecules (salts, unreacted linkers). | Rapid removal of excess, unreacted BCN-NHS esters after functionalizing an antibody. broadpharm.com | A standard step used to purify a BCN-functionalized antibody before conjugation with an azide. broadpharm.com |

Applications of Endo Bcn Peg1 Alcohol in Advanced Bioconjugation and Materials Science

Site-Specific Labeling and Functionalization of Biomolecules

The unique reactivity of the BCN group makes endo-BCN-PEG1-alcohol a powerful tool for the site-specific labeling of various biomolecules. This process typically involves introducing an azide (B81097) group at a specific location on the target biomolecule, which then serves as a reactive partner for the BCN linker.

In proteomics, understanding protein structure and function is paramount. Covalent labeling is a key technique for probing these aspects. nih.gov The this compound linker enables the precise, covalent modification of proteins and peptides that have been engineered or chemically altered to contain an azide group.

Researchers can introduce azide functionalities into proteins at specific sites, such as unnatural amino acids incorporated during protein expression or through the chemical modification of existing amino acid side chains. The BCN end of the linker then selectively reacts with the azide-tagged protein via the SPAAC reaction. axispharm.com Once conjugated, the terminal alcohol group on the linker can be further derivatized to attach a variety of functional moieties for proteomics studies. These include:

Affinity Tags: Molecules like biotin (B1667282) can be attached to facilitate the purification and isolation of specific proteins from complex mixtures.

Reporter Probes: Fluorescent dyes or mass tags can be conjugated to enable protein detection, quantification, and localization within cells or tissues. axispharm.com

This site-specific approach ensures a homogenous population of labeled proteins, which is crucial for the accuracy and reproducibility of quantitative proteomics experiments. nih.govnih.gov The covalent nature of the bond formed is robust, withstanding the harsh conditions often used in proteomic sample preparation and analysis. axispharm.com

Table 1: Applications in Protein and Peptide Modification

| Application Area | Attached Moiety (Example) | Purpose in Proteomics Research |

|---|---|---|

| Protein Purification | Biotin | Isolation and enrichment of target proteins. |

| Protein Detection | Fluorescent Dyes (e.g., Cy5) | Imaging and localization studies (e.g., live-cell imaging). |

| Structural Analysis | Cross-linking agents | Studying protein-protein interactions and conformational changes. |

| Quantitative Proteomics | Isotope Tags | Relative or absolute quantification of protein abundance. |

The study of gene expression often requires the modification of nucleic acids like DNA and RNA to investigate their function, trafficking, and interactions. linksciences.comnih.gov this compound is utilized for the site-specific conjugation of oligonucleotides, enabling the attachment of labels and functional molecules for these studies.

The process involves synthesizing oligonucleotides with a terminal azide group. These azide-modified nucleic acids can then be efficiently conjugated to this compound. nih.gov This strategy has been successfully applied in several areas of gene expression research:

Fluorescent Labeling: Attaching fluorescent probes to oligonucleotides allows for their visualization in techniques like fluorescence in situ hybridization (FISH) to study gene location and expression levels.

Delivery of Therapeutic Oligonucleotides: For gene silencing applications, small interfering RNAs (siRNAs) can be conjugated to molecules that enhance their delivery and uptake into target cells. The BCN linker provides a stable connection point for such delivery agents.

Functional Probes: Other functional molecules can be attached to investigate nucleic acid interactions with proteins or other cellular components. The PEG1 spacer helps to minimize interference between the attached molecule and the oligonucleotide itself. creative-biogene.com

The high reactivity and specificity of the BCN-azide reaction are particularly advantageous for working with sensitive nucleic acids, as the reaction proceeds under mild, aqueous conditions, preserving the integrity of the oligonucleotide. nih.gov

Antibodies are critical tools in immunology and diagnostics due to their high specificity for their target antigens. Functionalizing antibodies with probes like fluorescent dyes or radioisotopes allows for their use in a wide range of applications. nih.gov this compound serves as a linker for creating precisely functionalized antibodies and antibody fragments.

By introducing an azide group onto the antibody, often at a specific, non-binding site to preserve its function, researchers can use the BCN linker to attach various payloads. vulcanchem.com This site-specific conjugation results in a homogeneous product with a defined drug-to-antibody ratio (DAR), which is a critical parameter for therapeutic applications. mdpi.com

Key applications include:

Fluorescent Immunoprobes: Azide-modified fluorophores can be attached to BCN-linked antibodies for use in techniques like flow cytometry and immunohistochemistry for high-sensitivity detection of specific cell types or biomarkers. vulcanchem.com

Radioisotope Tagging: For in vivo imaging techniques like positron emission tomography (PET), chelating agents carrying radioisotopes can be conjugated to antibodies, allowing for non-invasive tracking of the antibody's distribution and target engagement. vulcanchem.com

Table 2: Probes for Antibody Functionalization

| Probe Type | Example | Application |

|---|---|---|

| Fluorescent Dye | Cy5-azide | Live-cell imaging, Flow Cytometry |

| Radioisotope | ⁶⁴Cu-azide complexes | Positron Emission Tomography (PET) Imaging |

| Affinity Tag | Biotin-azide | Immunoassays, Protein Purification |

Engineering of Functional Materials and Nanostructures

Beyond single-molecule conjugation, this compound is a valuable building block for creating advanced functional materials, leveraging both its alcohol and BCN functionalities.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for numerous biomedical applications, including tissue engineering and drug delivery. hacettepe.edu.trnih.govbiochempeg.com this compound can be incorporated into these materials to provide "clickable" functionalities.

The terminal alcohol group of the linker can act as an initiator or be converted into another reactive group (e.g., an acrylate (B77674) or methacrylate) to participate in polymerization reactions. nih.gov This incorporates the BCN-PEG1 moiety as a pendant group along the polymer backbone or as a cross-linker within the hydrogel network.

Once the polymer or hydrogel is formed, the accessible BCN groups can be used to immobilize biomolecules via the SPAAC reaction. This allows for the creation of "smart" biomaterials. For instance, peptides containing the RGD sequence (arginine-glycine-aspartic acid) can be clicked onto the hydrogel scaffold to promote cell adhesion and growth in tissue engineering applications. nih.gov Similarly, therapeutic agents can be covalently tethered to the hydrogel for controlled and sustained release.

The development of sensitive and specific biosensors and diagnostic platforms often relies on the stable immobilization of capture probes (e.g., antibodies, nucleic acids) onto a solid surface. This compound can be used to create well-defined, functional surfaces for this purpose.

The modification process typically involves first attaching a molecule to the surface (e.g., a silane (B1218182) on glass or a thiol on gold) that can react with the alcohol group of this compound, thus coating the surface with BCN groups. nih.gov The short PEG spacer helps to orient the BCN group away from the surface, reducing non-specific binding of other molecules and making the BCN group more accessible for reaction.

Azide-modified capture molecules can then be "clicked" onto this prepared surface in a highly specific and controlled manner. This method offers several advantages for biosensor construction:

Controlled Orientation: Site-specific attachment of capture probes can ensure their binding sites are properly oriented for optimal target capture.

High Stability: The covalent triazole linkage formed is highly stable, preventing leaching of the capture probe over time.

Low Non-Specific Binding: The hydrophilic nature of the PEG linker minimizes fouling of the sensor surface. axispharm.com

Integration into Nanoparticle Architectures for Advanced Delivery Systems

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a well-established strategy to improve the systemic delivery of therapeutic and diagnostic agents. nih.gov PEG coatings serve as a protective layer that shields the nanoparticle surface, thereby reducing protein opsonization, minimizing clearance by the mononuclear phagocyte system, and prolonging circulation time in the bloodstream. nih.gov

The compound this compound plays a critical role in the next generation of these systems by enabling the precise attachment of targeting ligands, therapeutic payloads, or imaging agents to the nanoparticle surface. Its architecture is uniquely suited for this purpose:

The terminal alcohol group can be used to covalently attach the linker to the nanoparticle surface through esterification or other conjugation methods.

The short PEG1 spacer enhances aqueous solubility and provides a flexible, hydrophilic linkage that reduces steric hindrance. vulcanchem.com

The bicyclo[6.1.0]nonyne (BCN) group is a highly reactive strained alkyne that serves as a bioorthogonal handle. precisepeg.com

This BCN group allows for the covalent attachment of azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This click chemistry reaction is highly efficient and specific, proceeding rapidly in aqueous environments without the need for cytotoxic copper catalysts, making it ideal for biological applications. vulcanchem.comprecisepeg.com For example, a nanoparticle coated with this compound can be readily conjugated with an azide-functionalized antibody for targeted delivery to cancer cells, or with an azide-modified imaging agent for diagnostic purposes.

| Component | Function in Nanoparticle System | Relevant Property of this compound |

| Nanoparticle Core | Encapsulates or carries the therapeutic/diagnostic agent. | N/A |

| This compound | Serves as a bifunctional linker to attach targeting moieties. | Terminal alcohol for surface attachment; BCN group for bioorthogonal conjugation. |

| Targeting Ligand (Azide-modified) | Directs the nanoparticle to a specific biological target (e.g., a receptor on a cancer cell). | Reacts specifically with the BCN group via SPAAC. |

| PEG Spacer | Increases solubility, reduces immunogenicity, and prolongs circulation. vulcanchem.com | The integrated PEG1 moiety contributes to these properties. |

Therapeutic Modalities and Drug Delivery Systems

This compound is a valuable building block in the synthesis of complex therapeutic molecules like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.commedchemexpress.com These modalities require precise linking of distinct molecular entities, a task for which the bioorthogonal reactivity of the BCN group is perfectly suited.

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com The cell's own ubiquitin-proteasome system is thus hijacked to selectively destroy the target protein. The linker is a critical component, and this compound provides a modular approach for its construction. The BCN group can be used to "click" one of the ligands (which has been modified with an azide) to the other ligand-linker assembly.

| Therapeutic Modality | Component 1 | Component 2 | Role of this compound Linker |

| PROTAC | Ligand for Target Protein | Ligand for E3 Ubiquitin Ligase | Covalently connects the two ligands via SPAAC click chemistry, enabling modular synthesis. medchemexpress.com |

| ADC | Monoclonal Antibody | Cytotoxic Drug Payload | Facilitates the conjugation of an azide-modified payload to the antibody through its reactive BCN group. medchemexpress.com |

While PEGylation is beneficial for extending the circulation time of nanoparticles and biologics, the permanent PEG shield can sometimes interfere with cellular uptake or the biological activity of the payload, a challenge often referred to as the "PEG dilemma". nih.govnih.gov To address this, researchers have developed cleavable or "sheddable" PEGylation strategies. nih.gov

These smart systems incorporate environmentally sensitive bonds that break in response to specific conditions at the target site, such as low pH in tumors or endosomes, high concentrations of reductive species like glutathione (B108866) inside cells, or the presence of specific enzymes. nih.gov The cleavage of the linker releases the PEG shield, unmasking the therapeutic agent and facilitating its uptake or action.

This compound can be integrated into such designs. The terminal alcohol group provides a convenient attachment point for creating a cleavable linkage, such as a pH-sensitive hydrazone or an ester bond susceptible to enzymatic cleavage. nih.gov For example, a biologic could be attached to the alcohol group of this compound via an acid-labile linker. The BCN end could then be used to attach this entire assembly to a delivery vehicle. Once the construct reaches the acidic tumor microenvironment, the linker breaks, releasing the de-PEGylated, active biologic.

The core principle of targeted therapy is to deliver a therapeutic agent specifically to diseased cells while sparing healthy tissue. This requires a robust and specific method for linking a targeting moiety (e.g., an antibody, peptide, or small molecule) to a therapeutic payload. Bioorthogonal chemistry, particularly the SPAAC reaction enabled by BCN linkers, is a powerful tool for this purpose. precisepeg.comconju-probe.com

This compound serves as an exemplary bioorthogonal linker in these systems. Its BCN group reacts exclusively with azide-functionalized molecules, allowing for the clean and efficient construction of targeted conjugates in a stepwise manner. vulcanchem.comaxispharm.com This modularity is highly advantageous, as it allows researchers to easily swap different targeting ligands or therapeutic payloads to optimize the final construct. The PEG1 spacer provides sufficient distance between the conjugated molecules to prevent steric hindrance and maintain their biological activity, while also enhancing solubility. vulcanchem.com

Molecular Imaging and Diagnostics

Molecular imaging techniques such as positron emission tomography (PET) and fluorescence microscopy are vital for diagnosing diseases and tracking therapeutic agents in vivo. These techniques rely on probes that can specifically accumulate at a site of interest. This compound is instrumental in the synthesis of such probes. vulcanchem.com

The BCN group allows for the straightforward conjugation of imaging agents to targeting molecules like antibodies or peptides. vulcanchem.com For example, an antibody functionalized with this compound can be reacted with an azide-containing fluorophore (e.g., Cy5-azide) to create a fluorescent probe for live-cell imaging. vulcanchem.com Similarly, for nuclear imaging, an azide-modified chelator carrying a radioisotope, such as copper-64 (^64Cu), can be "clicked" onto the BCN-tagged antibody to create a radiotracer for PET scans. vulcanchem.com This approach allows for the rapid and efficient labeling of biomolecules for a wide range of diagnostic applications.

| Imaging Modality | Type of Imaging Agent | Example Probe Component (Azide-Modified) | Role of this compound |

| Fluorescence Imaging | Fluorescent Dye | Cy5-azide | Covalently attaches the fluorophore to a targeting molecule (e.g., antibody) via SPAAC. vulcanchem.com |

| Positron Emission Tomography (PET) | Radioisotope Complex | ^64Cu-azide | Links the radioisotope chelator to a biomolecule for in vivo tracking. vulcanchem.com |

Application in Cellular and in vivo Tracking Studies for Disease Mechanism Elucidation

The chemical compound this compound serves as a critical tool in the field of bioconjugation, enabling the precise labeling and subsequent tracking of biomolecules and cells. Its unique structure, featuring a reactive bicyclononyne (BCN) group, a polyethylene glycol (PEG) spacer, and a terminal alcohol functional group, facilitates its use in advanced cellular and in vivo imaging studies aimed at unraveling the complex mechanisms of various diseases. The BCN moiety allows for copper-free "click chemistry" reactions with azide-tagged molecules, a bioorthogonal process that is highly efficient and can be performed in living systems without interfering with native biochemical processes.

The primary application of this compound in this context is as a linker molecule. Researchers can chemically modify a molecule of interest, such as an antibody, a small molecule drug, or a custom-designed probe, by introducing an azide group. Subsequently, this azide-modified molecule can be covalently attached to a reporting molecule, like a fluorescent dye or a radiolabel, through the this compound linker. This creates a stable conjugate that can be introduced into a cellular or animal model to track the distribution, movement, and fate of the molecule of interest.

Detailed Research Applications:

While specific research data is not publicly available detailing the use of this compound for in-depth disease mechanism studies, its application can be illustrated through established methodologies in biomedical research. The following tables outline hypothetical, yet scientifically plausible, research scenarios where this compound would be instrumental.

Scenario 1: Tracking Tumor Cell Metastasis

In cancer research, understanding the pathways of metastasis is crucial for developing effective therapies. By labeling cancer cells with a fluorescent marker using this compound, their migration and colonization of distant organs can be visualized in real-time.

| Parameter | Description |

|---|---|

| Objective | To track the dissemination of breast cancer cells from a primary tumor to metastatic sites in a murine model. |

| Labeling Strategy | 1. Metabolic labeling of cancer cell surface glycans with an azide-modified sugar. 2. Conjugation of a near-infrared fluorescent dye to this compound. 3. Reaction of the azide-labeled cells with the BCN-dye conjugate via copper-free click chemistry. |

| Imaging Modality | In vivo fluorescence imaging. |

| Potential Findings | - Visualization of individual cancer cells or clusters migrating through the vasculature.

|

Scenario 2: Monitoring Immune Cell Infiltration in Neuroinflammation

In neurodegenerative diseases such as Alzheimer's or Parkinson's, neuroinflammation plays a significant role. Tracking the infiltration of peripheral immune cells into the central nervous system can provide insights into disease progression.

| Parameter | Description |

|---|---|

| Objective | To monitor the migration of macrophages across the blood-brain barrier in a mouse model of neuroinflammation. |

| Labeling Strategy | 1. Isolation of macrophages from a donor mouse. 2. Labeling of the cell surface with an azide-modified antibody targeting a macrophage-specific protein. 3. Conjugation of a positron-emitting radionuclide (e.g., 64Cu) to this compound. 4. Reaction of the azide-labeled macrophages with the BCN-radionuclide conjugate. |

| Imaging Modality | Positron Emission Tomography (PET). |

| Potential Findings | - Quantification of immune cell infiltration into specific brain regions over time.

|

Advanced Research Directions and Methodological Innovations with Endo Bcn Peg1 Alcohol

Chemo-Enzymatic Approaches in endo-BCN-PEG1-alcohol Conjugation Strategies

Chemo-enzymatic methods represent a powerful strategy that combines the high selectivity of enzymatic reactions with the versatility of chemical modifications. This approach allows for the precise, site-specific installation of chemical handles onto biomolecules, which can then be used for subsequent conjugation reactions.

In a notable application, a chemo-enzymatic strategy has been developed for the creation of homogeneous antibody-drug conjugates (ADCs). nih.govmdpi.com This method involves an initial enzymatic step, often utilizing an enzyme like Sortase A, to equip the C-terminus of an antibody with a click chemistry handle. nih.govmdpi.comresearchgate.net Following this enzymatic modification, a payload equipped with a complementary reactive group, such as an azide (B81097), can be attached via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.govmdpi.com The use of this compound in such a system would involve derivatizing the terminal hydroxyl group into a payload-carrying moiety, which can then be efficiently clicked onto an azide-modified antibody. This two-step approach offers significant advantages over direct enzymatic attachment of the payload, requiring a smaller excess of the toxic drug to achieve a high drug-to-antibody ratio (DAR). mdpi.com

The integration of enzymatic and chemical steps provides maximum flexibility in the development of ADCs and other modified proteins. nih.govmdpi.com This strategy ensures that the resulting conjugates have a defined stoichiometry and site of conjugation, which is a significant improvement over conventional, often heterogeneous, conjugation methods. nih.govresearchgate.net

| Chemo-Enzymatic Conjugation Steps | Description | Key Advantage |

| Enzymatic Modification | An enzyme (e.g., Sortase A) attaches a small molecule containing a bioorthogonal handle (e.g., an azide) to a specific site on a protein. mdpi.comresearchgate.net | Site-specificity and control over the number of modification sites. |

| Bioorthogonal Ligation | The modified protein is reacted with a BCN-functionalized molecule (derived from this compound) via SPAAC. mdpi.com | High efficiency and biocompatibility, proceeding without the need for a cytotoxic copper catalyst. biochempeg.com |

Orthogonal Reactivity Combinations with Other Click Chemistry Handles

To achieve true multi-labeling capabilities, the SPAAC reaction involving endo-BCN must be compatible with other bioorthogonal reactions. Researchers have successfully combined SPAAC with a variety of other click chemistry transformations, enabling the simultaneous or sequential labeling of multiple biomolecules.

One example of an orthogonal reaction is the Staudinger-Bertozzi ligation, which involves the reaction of an azide with a modified triarylphosphine. nih.gov Another widely used orthogonal partner for SPAAC is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). The kinetics of the tetrazine-TCO ligation are generally much faster than most SPAAC reactions, allowing for sequential labeling strategies. nih.gov

The table below summarizes some potential orthogonal reaction pairs with the BCN-azide ligation.

| Click Chemistry Handle 1 | Click Chemistry Handle 2 | Reaction Type | Orthogonality |

| endo-BCN | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | N/A |

| Tetrazine | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Orthogonal to BCN-azide ligation. |

| Triarylphosphine | Azide | Staudinger-Bertozzi Ligation | Can be orthogonal, depending on reaction conditions and specific reagents. |

| 1,2-Quinone | Strained Alkyne (e.g., BCN) | Strain-Promoted Oxidation-Controlled ortho-Quinone (SPOCQ) Cycloaddition | Not orthogonal, as BCN can participate in both reactions. |

High-Throughput Screening and Automation in BCN-Based Conjugation Methodologies

The development of novel bioconjugates, particularly for therapeutic applications like ADCs, requires the screening of a large number of parameters to identify candidates with optimal properties. nih.govnih.gov High-throughput screening (HTS) and automation are becoming indispensable tools in this process, enabling the rapid and parallel synthesis and evaluation of large libraries of molecules. bmglabtech.comdispendix.com

HTS platforms, often utilizing robotic liquid handling systems, can be configured to perform the multi-step conjugation processes involved in creating BCN-based bioconjugates. nih.govbmglabtech.com This allows for the systematic variation of components such as the antibody, the linker (which could be derived from this compound), and the payload. nih.gov Automated systems can handle sample preparation, reagent addition, purification steps (e.g., high-throughput buffer exchange), and final analysis, significantly accelerating the discovery and optimization workflow. nih.govdispendix.com

The primary goal of applying HTS to conjugation methodologies is to rapidly identify "hits" or "leads"—conjugates that exhibit the desired biological activity. bmglabtech.com By automating the process, researchers can efficiently map the operating space of a conjugation reaction, leading to reduced development timelines and material consumption. nih.govdispendix.com

Computational Chemistry and Advanced Mechanistic Elucidation of endo-BCN Reactivity

Computational methods, particularly Density Functional Theory (DFT), have become crucial for understanding the underlying principles governing the reactivity of strained alkynes like BCN. nih.gov These studies provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, which can guide the design of new and more reactive bioorthogonal reagents.

DFT calculations have been used to compare the reactivity of BCN with other strained systems. For example, computational analysis revealed that the activation barrier for the cycloaddition of BCN with a tetrazole is lower than that for spirohexene, which is consistent with experimentally observed faster reaction rates for BCN. nih.gov The calculations showed that the transition state for the BCN reaction is reached earlier and is structurally more similar to the reactants, which favors product formation. nih.gov

Broader Impact and Future Trajectories of Endo Bcn Peg1 Alcohol Research

Expanding the Scope of Bioorthogonal Applications in Chemical Biology and Material Science

The utility of endo-BCN-PEG1-alcohol is rooted in the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The BCN group's high reactivity with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) allows for the precise and efficient labeling of biomolecules. magtech.com.cnbiochempeg.com

In chemical biology , this capability is expanding beyond simple biomolecule tracking. conju-probe.com Researchers are leveraging BCN linkers for:

Advanced Imaging: Conjugating imaging agents like fluorescent dyes or nanoparticles to specific proteins, glycans, or nucleic acids to visualize cellular processes with high resolution. axispharm.com

Drug Delivery Systems: Constructing targeted drug delivery vehicles where the BCN linker attaches a therapeutic agent to a targeting moiety, such as an antibody. axispharm.com

Proteomics and Glycomics: Identifying and isolating specific proteins or glycans from complex mixtures to study their function and interactions.

In material science , the principles of SPAAC enabled by BCN derivatives are being applied to create novel functional materials. magtech.com.cnaxispharm.com The high efficiency and selectivity of the reaction allow for the precise functionalization of surfaces and the synthesis of complex macromolecules. researchgate.netacs.org Applications include:

Surface Modification: Covalently attaching biomolecules or polymers to surfaces like glass slides or magnetic beads to create biosensors or biocompatible materials. researchgate.net

Dendrimer and Polymer Synthesis: Using SPAAC for the step-wise construction of highly branched dendrimers and functional polymers with defined architectures. acs.orgnih.gov

Hydrogel Formation: Creating cross-linked hydrogels for tissue engineering and controlled-release applications.

The table below summarizes key research findings in these expanding applications.

| Application Area | Specific Use | Key Finding |

| Chemical Biology | Imaging and tracking of biomolecules (proteins, lipids, glycans) in their native environments. conju-probe.comaxispharm.com | BCN linkers provide excellent reaction kinetics and solubility, enabling unique insights into cellular processes. conju-probe.com |

| Development of Antibody-Drug Conjugates (ADCs). | The PEG moiety improves solubility and biocompatibility, making it a candidate for developing next-generation therapeutics. axispharm.com | |

| Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com | The BCN group serves as a key component in PROTAC linkers for targeted protein degradation. medchemexpress.com | |

| Material Science | Functionalization of poly(amide)-based dendrons and dendrimers. acs.orgnih.gov | SPAAC provides a copper-free method for quantitative functionalization, avoiding metal contamination common in CuAAC methods. acs.orgnih.gov |

| Surface functionalization of polymers, glass slides, and magnetic beads. researchgate.net | SPAAC offers a reproducible, site-specific method for attaching biomolecules to surfaces without catalysts that might interfere. researchgate.net | |

| Creation of nanocapsules for cargo delivery. rsc.org | BCN-functionalized ligands can be used to create nanoclusters that target cell membranes for photodynamic therapy. rsc.org |

Innovations in Synthetic Accessibility and Scalability of this compound

The widespread adoption of this compound and related compounds is contingent on their synthetic accessibility and scalability. Historically, the synthesis of strained cyclooctynes like BCN has been challenging. biochempeg.com However, recent innovations are addressing these limitations. Researchers have developed more efficient, concise synthetic routes to BCN derivatives, such as BCN carboxylic acid, which serves as a versatile intermediate. nih.govnih.gov For example, a three-step synthesis for anti-BCN-COOH has been reported, which is the shortest route known to date and avoids complex purification steps. nih.gov

Furthermore, the field is moving towards flow chemistry to improve scalability. durham.ac.uk Continuous flow reactors offer significant advantages over traditional batch synthesis, including:

Enhanced heat and mass transfer for better reaction control. almacgroup.com

Improved safety when handling hazardous reagents. durham.ac.uk

Easier and more direct scalability from laboratory to industrial production. durham.ac.ukalmacgroup.comchimia.ch

These advancements promise to make BCN-based reagents more readily available and cost-effective, thereby accelerating research and development. durham.ac.uk

| Synthetic Challenge | Innovation | Impact |

| Complex Synthesis | Development of more concise synthetic pathways, such as a three-step route to anti-BCN-COOH. nih.gov | Reduces the number of steps, minimizes the need for difficult purifications, and improves overall yield. |

| Derivative Stability | Synthesis of BCN-acid for amide bond formation, yielding more stable derivatives than carbamates. nih.govrsc.org | Creates more robust probes for in vitro and in vivo applications. |

| Scalability | Application of continuous flow chemistry techniques to the synthesis of chemical intermediates. durham.ac.ukchimia.chrsc.org | Enables rapid, safe, and scalable production without significant redevelopment of the synthetic route. |

| Oligonucleotide Probes | Design of BCN-phosphoramidite derivatives for automated solid-phase synthesis. diva-portal.orggoogle.com | Allows for the internal incorporation of BCN into DNA and RNA sequences for creating complex conjugates. |

Interdisciplinary Research Integrating BCN Chemistry with Emerging Fields

The robust and orthogonal nature of BCN chemistry is facilitating its integration with other cutting-edge scientific fields, leading to novel tools and methodologies.

Synthetic Biology: In synthetic biology, where new biological parts, devices, and systems are constructed, BCN-mediated "click chemistry" offers a powerful tool for assembling complex biological structures. For instance, it can be used for the chemical ligation of oligonucleotide fragments to create extended DNA or RNA structures for gene assembly and the creation of artificial genetic circuits. uni-muenchen.de

Optogenetics and Optochemical Biology: The combination of light-control (optogenetics) with bioorthogonal chemistry is giving rise to "optochemical biology". nih.gov This involves using light to trigger or control bioorthogonal reactions in a specific time and place within a living system. For example, light-triggered tetrazole ligation with BCN allows for spatiotemporal control over molecular interactions, enabling researchers to manipulate biological processes with high precision. rsc.orgnih.gov This approach provides a powerful alternative to traditional optogenetics, which relies on genetically encoded proteins. nih.gov

Outlook on Novel Design Principles for Next-Generation Bioconjugates and Functional Molecules

The experience gained from using this compound and similar linkers is informing the design of the next generation of bioconjugates. A key area of development is in the field of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins. nih.gov

The linker connecting the two ends of a PROTAC is a critical determinant of its efficacy. explorationpub.com Future design principles for linkers like this compound will focus on:

Linker Composition and Length: It is now clear that the linker is not just a passive spacer but actively participates in the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.com Optimizing the length, rigidity, and chemical composition of the PEG chain and BCN moiety can significantly impact binding cooperativity and degradation efficiency. explorationpub.comresearchgate.net

Modularity and Synthetic Tractability: The modular design of molecules like this compound allows for the rapid assembly of PROTAC libraries. explorationpub.com Future designs will emphasize the use of linkers that can be easily functionalized through orthogonal chemical reactions, enabling the efficient generation and screening of new degrader molecules. precisepeg.com

Computational and AI-Driven Design: As more data becomes available, artificial intelligence and computational modeling will play a larger role in predicting optimal linker structures. nih.govresearchgate.net These techniques can model the complex interactions within the ternary complex, guiding the rational design of linkers with improved selectivity and potency, and reducing the reliance on empirical "trial and error" approaches. researchgate.net

By advancing these design principles, researchers aim to develop more potent and selective bioconjugates for therapeutic intervention and as tools for fundamental biological research. nih.gov

Q & A

Q. How can researchers optimize two-step conjugation protocols using this compound for live-cell labeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.